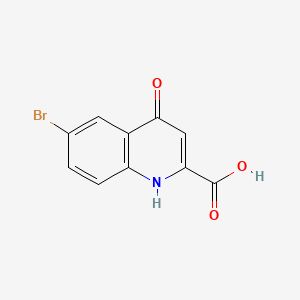

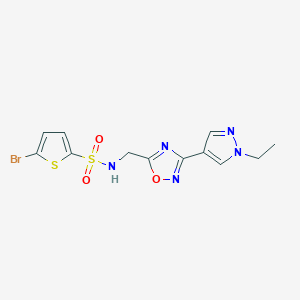

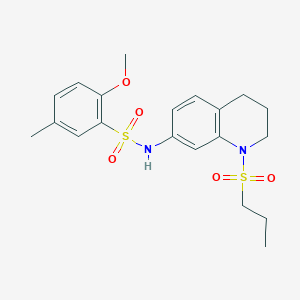

3-acetyl-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of new derivatives based on N-(phenylcarbamoyl)benzenesulfonamide scaffold with chemical optimizations on the linker and phenyl ring B is outlined in Schemes 1 and 2 . A key intermediate, 1,2,3,5,6,7-hexahydro-s-indacen-4-amine 1, prepared from commercially available 2,3-dihydro-1H-indene by following a literature procedure , was used. Another method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile involves adding 3-bromo-neopentyl alcohol in organic solvent; carrying out a reflux reaction under the effects of Zn powder and basic catalyst .Molecular Structure Analysis

The molecular structure of “3-acetyl-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide” is based on a benzenesulfonamide scaffold . The molecule contains a cyclopropyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-acetyl-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide” include a reflux reaction under the effects of Zn powder and basic catalyst, followed by a displacement reaction under alkaline condition . Another reaction involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Applications De Recherche Scientifique

Cognitive Enhancement Properties

- SB-399885, a compound structurally related to benzenesulfonamides, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties, demonstrated in aged rat models through enhancements in spatial learning and memory recall. This suggests potential therapeutic utility for cognitive deficits in disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Anticancer and Antiviral Activities

- Novel derivatives of celecoxib, which include benzenesulfonamide structures, have shown promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds exhibit significant potential for therapeutic development against various conditions, including cancer and hepatitis C virus (Küçükgüzel et al., 2013).

Enzyme Inhibition for Disease Treatment

- A study on benzenesulfonamides incorporating 1,3,5-triazine structural motifs revealed their effectiveness as antioxidants and inhibitors of key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. The findings highlight the potential of these compounds in treating neurodegenerative and skin conditions (Lolak et al., 2020).

Carbonic Anhydrase Inhibition

- Sulfonamides containing amino acid moieties have been identified as effective and selective inhibitors of tumor-associated carbonic anhydrase XII. This highlights their potential as tools for developing new anticancer agents, offering a targeted approach to cancer therapy (Ceruso et al., 2015).

Mécanisme D'action

While the specific mechanism of action for “3-acetyl-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide” is not mentioned in the search results, it’s worth noting that similar compounds based on the N-(phenylcarbamoyl)benzenesulfonamide scaffold have been evaluated as NLRP3 inflammasome inhibitors .

Propriétés

IUPAC Name |

3-acetyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-10(16)11-3-2-4-12(7-11)19(17,18)14-8-13(9-15)5-6-13/h2-4,7,14-15H,5-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKBAAQKYFIMQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2(CC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2957762.png)

![Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2957766.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2957768.png)

![4-[2-(Boc-amino)-3-hydroxy-1-phenylpropyl]phenol](/img/structure/B2957769.png)

![N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2957781.png)